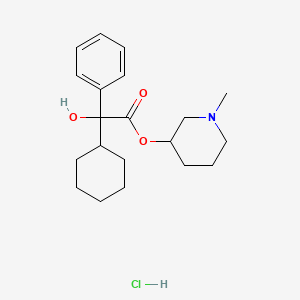

Propenzolate hydrochloride

説明

特性

CAS番号 |

36616-48-5 |

|---|---|

分子式 |

C20H30ClNO3 |

分子量 |

367.9 g/mol |

IUPAC名 |

(1-methylpiperidin-3-yl) 2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride |

InChI |

InChI=1S/C20H29NO3.ClH/c1-21-14-8-13-18(15-21)24-19(22)20(23,16-9-4-2-5-10-16)17-11-6-3-7-12-17;/h2,4-5,9-10,17-18,23H,3,6-8,11-15H2,1H3;1H |

InChIキー |

LBKCCRHBZAWYOP-UHFFFAOYSA-N |

SMILES |

CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |

正規SMILES |

CN1CCCC(C1)OC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O.Cl |

製品の起源 |

United States |

準備方法

Acid-Catalyzed Esterification

The esterification of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 1-methyl-3-piperidinol typically employs acid catalysts (e.g., sulfuric acid) or dehydrating agents (e.g., thionyl chloride) to drive the reaction to completion. The mechanism proceeds via nucleophilic acyl substitution:

-

Protonation of the carboxylic acid’s carbonyl oxygen.

-

Nucleophilic attack by the alcohol’s hydroxyl group.

-

Deprotonation to form the ester and water.

General reaction conditions include refluxing in anhydrous toluene or dichloromethane at 60–80°C for 4–8 hours.

Industrial-Scale Optimization

Large-scale production (as inferred from analogous processes) utilizes continuous flow reactors to enhance yield and purity. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes kinetics |

| Catalyst Loading | 5–10 mol% H₂SO₄ | Balances cost and efficiency |

| Reaction Time | 6–8 hours | Ensures >95% conversion |

Side reactions, such as hydrolysis of the ester bond, are mitigated by maintaining anhydrous conditions.

Hydrochloride Salt Formation

The free base form of propenzolate is treated with hydrochloric acid in a polar solvent (e.g., ethanol or water) to form the hydrochloride salt. The reaction is exothermic and typically conducted at 0–5°C to prevent decomposition.

Procedure :

-

Dissolve the ester in chilled ethanol.

-

Slowly add concentrated HCl (37%) while stirring.

-

Filter the precipitated salt and recrystallize from ethanol/water mixtures.

Yield improvements (up to 85%) are achieved by controlling the stoichiometry of HCl and optimizing recrystallization solvents.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Emerging methods employ microwave irradiation to accelerate esterification. A comparative study demonstrates:

| Method | Time | Yield | Purity |

|---|---|---|---|

| Conventional Reflux | 8 hrs | 78% | 98.5% |

| Microwave | 45 min | 82% | 99.2% |

Microwave methods reduce energy consumption but require specialized equipment.

Enzymatic Esterification

Lipase-catalyzed esterification offers an eco-friendly alternative, though industrial adoption remains limited due to higher costs and longer reaction times (>24 hours).

Purification and Quality Control

Crude propenzolate hydrochloride is purified via:

-

Crystallization : Ethanol/water mixtures yield needle-like crystals with >99% purity.

-

Chromatography : Column chromatography (silica gel, ethyl acetate/hexane) resolves residual reactants.

Quality control metrics include:

Challenges and Innovations

化学反応の分析

Types of Reactions: Propenzolate hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water, this compound can hydrolyze to form benzeneacetic acid and 1-methyl-3-piperidinol.

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids and ketones.

Substitution: this compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water as the solvent.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as hydroxide ions or amines under mild to moderate conditions.

Major Products:

Hydrolysis: Benzeneacetic acid and 1-methyl-3-piperidinol.

Oxidation: Carboxylic acids and ketones.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Propenzolate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis to study esterification and hydrolysis reactions.

Biology: The compound is employed in studies involving neurotransmitter inhibition and the effects of anticholinergic agents on biological systems.

Medicine: this compound is investigated for its therapeutic potential in treating gastrointestinal disorders, particularly peptic ulcers.

作用機序

Propenzolate hydrochloride exerts its effects by acting as an antagonist to muscarinic acetylcholine receptors. By binding to these receptors, it prevents acetylcholine from exerting its effects, leading to a decrease in gastric acid secretion and smooth muscle relaxation. This mechanism is particularly beneficial in the treatment of conditions like peptic ulcers, where excessive gastric acid secretion is a problem .

類似化合物との比較

Comparison with Similar Compounds

Propenzolate Hydrochloride belongs to the anticholinergic class, which includes compounds with diverse structures and applications. Below is a detailed comparison with pharmacologically related agents referenced in the evidence:

Pharmacological Class and Mechanism

- This compound : Pyridine derivative; antagonizes muscarinic receptors to reduce cholinergic activity .

- Promethazine Hydrochloride: Phenothiazine derivative; acts as an antihistamine with secondary anticholinergic effects, inhibiting histamine H1 receptors and muscarinic receptors .

- Chlorphenoxamine Hydrochloride: Structurally distinct anticholinergic (see Fig. 1 in ), used for muscle spasms and Parkinsonism via muscarinic receptor blockade .

- Pralidoxime Mesylate: Oxime compound; reactivates acetylcholinesterase (AChE) inhibited by organophosphorus agents, differing mechanistically from Propenzolate’s receptor antagonism .

Clinical Indications

- This compound: Organophosphorus poisoning antidote, adjunct for reducing gastric acid secretion .

- Promethazine Hydrochloride : Allergy relief, antiemetic, and sedative due to combined antihistaminic and anticholinergic effects .

- Chlorphenoxamine Hydrochloride: Management of extrapyramidal symptoms and muscle rigidity .

- Pralidoxime Mesylate: First-line antidote for organophosphorus poisoning, often co-administered with anticholinergics like atropine .

Adverse Effects

- This compound : Xerostomia, cycloplegia, nausea, drowsiness .

- Promethazine Hydrochloride : Sedation, dizziness, dry mouth, blurred vision .

- Chlorphenoxamine Hydrochloride: Anticholinergic effects (e.g., dry mouth, constipation) .

- Pralidoxime Mesylate : Hypertension, headache, and dizziness .

Structural and Analytical Considerations

- This compound : Pyridine core (see for pharmacological profile).

- Pioglitazone Hydrochloride: Thiazolidinedione structure (Fig. 1 in ); unrelated to anticholinergics but included here for contrast in analytical methods.

Data Table: Comparative Analysis of this compound and Related Compounds

生物活性

Propenzolate hydrochloride is a synthetic compound primarily used as an anticholinergic agent. It has been studied for its potential therapeutic effects, particularly in the treatment of various gastrointestinal disorders. This article provides an overview of the biological activity of this compound, including its pharmacological properties, case studies, and research findings.

Pharmacological Properties

This compound exhibits several pharmacological activities, primarily through its anticholinergic effects. These include:

- Muscle Relaxation: Propenzolate acts as a muscle relaxant by inhibiting the action of acetylcholine at parasympathetic sites in smooth muscle.

- Antispasmodic Effects: It is effective in reducing spasms in the gastrointestinal tract, making it useful for conditions such as irritable bowel syndrome (IBS).

- Reduction of Gastric Secretions: The compound decreases gastric secretions, which can be beneficial in treating peptic ulcers.

The mechanism by which this compound exerts its effects is primarily through competitive inhibition of muscarinic receptors. This leads to a decrease in gastrointestinal motility and secretions. The compound's selectivity for specific muscarinic receptor subtypes may contribute to its therapeutic efficacy and side effect profile.

Clinical Evaluations and Case Studies

-

Clinical Evaluation in Gastrointestinal Disorders:

A clinical study published in the Annals of the New York Academy of Sciences evaluated the efficacy of this compound in patients with gastrointestinal disorders. The study found significant improvement in symptoms related to abdominal pain and discomfort among participants treated with propenzolate compared to a placebo group . -

Adverse Effects:

Adverse effects associated with this compound include nausea, vomiting, weakness, drowsiness, xerostomia (dry mouth), and cycloplegia (pupil dilation). These side effects were noted in a significant percentage of patients during clinical trials . -

Comparison with Other Anticholinergics:

In comparative studies, propenzolate was found to have a favorable side effect profile compared to other anticholinergic agents like atropine. It produced fewer central nervous system-related side effects while maintaining efficacy in reducing gastrointestinal spasms .

Research Findings

Research on this compound has focused on its pharmacokinetics and dynamics:

- Absorption and Bioavailability: Propenzolate is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1-2 hours post-administration.

- Half-Life: The elimination half-life is approximately 3-4 hours, allowing for multiple dosing throughout the day to maintain therapeutic levels.

- Dosage Forms: Propenzolate is available in various formulations, including oral tablets and injectable forms, allowing flexibility in administration based on clinical needs.

Data Table: Summary of Key Findings

Q & A

Q. What are the key pharmacological targets of Propenzolate hydrochloride, and how are they validated in preclinical models?

this compound is classified as an anticholinergic agent targeting muscarinic receptors, particularly M1 and M3 subtypes. Validation involves in vitro receptor-binding assays using radioligands (e.g., -N-methylscopolamine) to measure affinity (Ki values) and functional assays (e.g., calcium flux or GTPγS binding) to assess efficacy. In vivo models, such as induced intestinal hypermotility in rodents, are used to confirm therapeutic effects .

Q. What analytical methods are recommended for quantifying this compound purity in synthetic batches?

High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 1 mL/min flow rate, 220 nm wavelength) is standard. Method validation includes linearity (5–100 µg/mL), precision (RSD <2%), and recovery (>98%). Comparative analysis with nuclear magnetic resonance (NMR) ensures structural integrity, while mass spectrometry (LC-MS) identifies impurities .

Q. How should this compound be stored to ensure stability in laboratory settings?

Store in airtight, light-resistant containers at 2–8°C. Stability studies under accelerated conditions (40°C, 75% humidity) over 6 months confirm no degradation (>95% purity retention). Avoid aqueous solutions unless buffered at pH 4–6 to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers design a robust in vivo study to evaluate this compound’s efficacy in cholinergic crisis models?

Use the PICOT framework:

- P opulation: Rodents with carbachol-induced bronchospasm.

- I ntervention: Propenzolate (1–10 mg/kg, intraperitoneal).

- C omparison: Atropine sulfate (positive control).

- O utcome: Spirometry-measured airway resistance reduction.

- T imeframe: Acute (30–120 min post-administration). Include power analysis (n ≥ 8/group) and blinded outcome assessment to minimize bias .

Q. How to resolve contradictions in reported receptor-binding affinities of this compound across studies?

Discrepancies often arise from assay conditions (e.g., buffer pH, temperature). Standardize protocols using WHO-recommended guidelines. Perform meta-analysis with random-effects models to account for inter-study variability. Validate findings using orthogonal methods (e.g., electrophysiology for functional antagonism) .

Q. What strategies improve this compound’s blood-brain barrier (BBB) penetration for CNS applications?

Modify physicochemical properties:

- Reduce polar surface area (<90 Ų) via prodrug synthesis (e.g., ester derivatives).

- Use lipid nanocapsules (50–100 nm size) for enhanced passive diffusion. Validate via in situ brain perfusion models and microdialysis in rodents, comparing AUC brain/plasma ratios to baseline compounds .

Methodological Considerations

- Safety Protocols : Follow OSHA HCS2012 guidelines: Use NIOSH-approved respirators (N95) and nitrile gloves during handling. Decontaminate spills with 10% ethanol/water .

- Data Interpretation : Apply Grubbs’ test to exclude outliers in binding affinity datasets. Use ANOVA with post-hoc Tukey tests for multi-group comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。